Piperidine-D10 hcl
Description
Piperidine-D10 hydrochloride (C5D10N·HCl) is a deuterated derivative of piperidine hydrochloride, where ten hydrogen atoms are replaced with deuterium. This isotopic substitution enhances its utility in nuclear magnetic resonance (NMR) spectroscopy, pharmacokinetic studies, and as an internal standard in mass spectrometry, minimizing interference from protonated analogs . Piperidine itself is a six-membered heterocyclic amine (C5H11N) with a boiling point of 106°C, a pKa of 11.22, and a molecular weight of 85.15 g/mol . The deuterated form, Piperidine-D10 HCl, retains the core chemical reactivity of piperidine but exhibits distinct physical properties due to isotopic effects, such as altered boiling points and vibrational frequencies .
Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H12ClN |
|---|---|
Molecular Weight |
131.67 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidine;hydrochloride |
InChI |
InChI=1S/C5H11N.ClH/c1-2-4-6-5-3-1;/h6H,1-5H2;1H/i1D2,2D2,3D2,4D2,5D2; |
InChI Key |
VEIWYFRREFUNRC-QXHYUYGDSA-N |
Isomeric SMILES |
[2H]C1(C(C(NC(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H].Cl |
Canonical SMILES |
C1CCNCC1.Cl |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis from Deuterated Precursors
One of the most straightforward approaches to preparing Piperidine-D10 hydrochloride is through the hydrogenation or reduction of deuterated pyridine derivatives using deuterium gas or deuterated reducing agents. This method ensures high deuterium incorporation on the piperidine ring.
Hydrogenation of Pyridine-D5 : Pyridine ring fully deuterated at the aromatic positions can be subjected to catalytic hydrogenation using deuterium gas (D2) under transition metal catalysis (e.g., palladium, rhodium, or ruthenium catalysts). This converts pyridine-D5 into Piperidine-D10, fully saturated with deuterium atoms.
Catalysts and Conditions : Common catalysts include palladium on carbon (Pd/C), rhodium complexes, and ruthenium-based catalysts. Reaction conditions typically involve elevated pressure (up to several atmospheres of D2), moderate temperatures (25–80°C), and reaction times ranging from several hours to a day.
Advantages : This method provides excellent control over isotopic purity and stereochemistry. It is widely used in industrial and academic settings for large-scale preparation.
Isotopic Exchange Methods
Isotopic exchange involves replacing hydrogen atoms in existing piperidine hydrochloride with deuterium via catalytic or non-catalytic methods:
Acid-Catalyzed Exchange : Piperidine hydrochloride is treated with deuterated acid (DCl) in D2O under heating, promoting exchange of labile hydrogen atoms with deuterium.
Catalytic Exchange : Using metal catalysts under D2 atmosphere, hydrogen atoms on the piperidine ring can be replaced by deuterium via reversible hydrogenation/dehydrogenation cycles.
Limitations : Exchange methods often result in incomplete deuteration and may require multiple cycles or harsh conditions, making them less favorable for achieving high isotopic purity compared to direct synthesis.
Comparative Analysis of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations | Typical Yield (%) | Deuterium Incorporation (%) |
|---|---|---|---|---|---|
| Direct Hydrogenation of Pyridine-D5 with D2 | Catalytic hydrogenation using Pd, Rh, Ru catalysts under D2 atmosphere | High isotopic purity, straightforward | Requires expensive catalysts, high-pressure equipment | 70–90 | >95 |
| Multi-Step Synthesis via Deuterated Intermediates | Transition metal-catalyzed cyclization and salt formation with deuterated reagents | Flexible, adaptable for complex derivatives | Longer synthesis, multiple purification steps | 30–60 | 90–98 |
| Isotopic Exchange | Acid- or catalyst-mediated exchange in D2O or DCl | Simple setup, uses existing piperidine | Lower deuterium incorporation, multiple cycles needed | 20–50 | 60–85 |
Research Findings and Mechanistic Insights
Catalyst Role : Transition metals such as palladium, rhodium, and ruthenium facilitate the hydrogenation of pyridine rings by activating molecular hydrogen (or deuterium) and enabling its addition across the aromatic system to form piperidine rings. The choice of catalyst affects stereoselectivity, reaction rate, and deuterium incorporation efficiency.
Reaction Mechanism : The hydrogenation proceeds via adsorption of pyridine on the catalyst surface, sequential addition of deuterium atoms to the nitrogen and carbon atoms, and desorption of the saturated piperidine ring. In the case of deuterium gas, this leads to incorporation of D atoms instead of H, yielding Piperidine-D10.
Purification : Post-reaction purification typically involves solvent extraction, crystallization, and chromatographic techniques to isolate the hydrochloride salt with high purity and isotopic enrichment.
Analytical Verification : Deuterium incorporation is verified by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography, ensuring the compound's structural integrity and isotopic labeling.
Chemical Reactions Analysis
Types of Reactions
Piperidine-D10 hydrochloride undergoes various chemical reactions, including:
Oxidation: Piperidine can be oxidized to form piperidone or other oxidized derivatives.
Reduction: Reduction reactions can convert piperidine derivatives to more saturated compounds.
Substitution: Piperidine can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of piperidine can yield piperidone, while substitution reactions can produce various alkyl or acyl piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Piperidine-D10 hydrochloride is primarily utilized in drug discovery and development. Its deuterated form can enhance the pharmacokinetic properties of drugs, making it a valuable tool in medicinal chemistry.
Neuroprotective Agents
Recent studies have highlighted the potential of piperidine derivatives as neuroprotective agents. For instance, a compound derived from piperidine-D10 hydrochloride demonstrated significant neuroprotective effects in vitro against glutamate-induced cell damage in SH-SY5Y cells. This compound showed a dose-dependent relationship in cell viability assays, indicating its potential for further development as a therapeutic agent for neurological disorders .
| Compound | IC50 (μM) | Cell Viability (%) |
|---|---|---|
| Piperidine-D10 derivative | 24.61 | 85% at 10 μM |
| Control (Fenazinel) | 22.00 | 90% at 10 μM |
Anticancer Activity
Piperidine derivatives have also been investigated for their anticancer properties. A study reported that certain piperidine-based compounds exhibited significant cytotoxic effects on various cancer cell lines, including Ewing sarcoma and breast cancer cells. The mechanism involved the disruption of protein-protein interactions essential for cancer cell survival, thus leading to apoptosis .
Analytical Chemistry Applications
The stable isotopic nature of piperidine-D10 hydrochloride allows it to serve as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
In analytical chemistry, deuterated compounds like piperidine-D10 hydrochloride are used as internal standards to improve the accuracy of quantitative analyses. The distinct mass difference between deuterated and non-deuterated compounds helps in distinguishing between them during mass spectrometric analysis.
NMR Spectroscopy
Deuterated solvents are crucial in NMR spectroscopy to prevent interference from proton signals. Piperidine-D10 hydrochloride can be used as a solvent or reagent in NMR studies, allowing researchers to obtain clearer spectra for complex organic compounds .
Biochemical Research Applications
Piperidine-D10 hydrochloride plays a key role in biochemical research, particularly in the study of enzyme kinetics and protein interactions.
Enzyme Kinetics
Research involving the use of piperidine derivatives has shown their ability to modulate enzyme activity. For example, studies on soluble epoxide hydrolase inhibitors have demonstrated that modifications at specific positions on the piperidine ring can significantly enhance inhibitory potency against this enzyme, which is implicated in various inflammatory diseases .
Protein-Protein Interactions
Piperidine derivatives have been utilized to probe protein-protein interactions within cellular pathways. By incorporating deuterated forms into peptide sequences, researchers can track interactions and modifications with greater precision using mass spectrometry techniques .
Case Study 1: Neuroprotective Effects
A study evaluating the neuroprotective effects of a piperidine derivative (9d) showed that it could prolong survival time under hypoxic conditions in vivo models compared to controls. The compound exhibited weak hERG inhibitory activity, suggesting a favorable safety profile for further development as a neuroprotective agent .
Case Study 2: Anticancer Mechanism
Another investigation into the anticancer properties of piperidine derivatives revealed that these compounds could induce apoptosis through the inhibition of Hsp90-Cdc37 interactions, effectively reducing tumor viability in several cancer models .
Mechanism of Action
The mechanism of action of Piperidine-D10 hydrochloride is similar to that of non-deuterated piperidine. The nitrogen atom in the piperidine ring can act as a nucleophile, participating in various chemical reactions. In biological systems, piperidine derivatives can interact with specific molecular targets, such as receptors and enzymes, to exert their effects. The deuterium atoms in Piperidine-D10 hydrochloride can influence the kinetic isotope effect, potentially altering the reaction rates and pathways compared to non-deuterated piperidine.
Comparison with Similar Compounds
Comparison with Structural Analogs
Diphenidine and Its Isomers
Diphenidine (1-(1,2-diphenylethyl)piperidine, CAS 36794-52-2) is a piperidine derivative with a diphenylethyl substituent. Its isomer, 1-(2,2-diphenylethyl)piperidine (2,2-DEP), differs in substitution geometry, leading to variations in receptor binding and metabolic stability .
| Property | Piperidine-D10 HCl | Diphenidine | 2,2-DEP |
|---|---|---|---|
| Molecular Formula | C5D10N·HCl | C19H23N | C19H23N |
| Molecular Weight (g/mol) | ~96.2 (estimated) | 265.40 | 265.40 |
| CAS Number | Not explicitly provided | 36794-52-2 | Not provided |
| Primary Use | Isotopic labeling, NMR | Research chemical (NMDA receptor studies) | Structural isomer studies |
| Solubility | Highly soluble in water | Low water solubility | Similar to Diphenidine |
| Stability | Stable under inert conditions | Sensitive to oxidation | Similar to Diphenidine |
Key Differences :
- This compound is non-psychoactive and used exclusively in analytical and synthetic chemistry, whereas Diphenidine derivatives are studied for their psychoactive properties .
- Deuterated piperidines exhibit isotopic labeling advantages, while Diphenidine analogs are explored for structure-activity relationships in medicinal chemistry .
Deuterated Piperidine Derivatives
Roxatidine-d10 Hemioxalate (CAS: Not provided)
A deuterated analog of the histamine H2-receptor antagonist Roxatidine, this compound serves as an internal standard in liquid chromatography-mass spectrometry (LC-MS) due to its isotopic purity .
| Property | This compound | Roxatidine-d10 Hemioxalate |
|---|---|---|
| Molecular Formula | C5D10N·HCl | C17H16D10N2O3·0.5C2H2O4 |
| Molecular Weight (g/mol) | ~96.2 | 316.47 |
| Application | NMR, pharmacokinetics | LC-MS internal standard |
| Isotopic Purity | ≥98% D | ≥98% D |
Key Insight : Both compounds leverage deuterium for analytical precision, but Roxatidine-d10 is tailored for pharmaceutical quantification, while this compound is a versatile tool in synthetic chemistry .
Benocyclidine-d10 (CAS: Not provided)
A deuterated analog of the psychoactive compound Benocyclidine, this derivative is used to study metabolic pathways without interference from endogenous hydrogen .
| Property | This compound | Benocyclidine-d10 |
|---|---|---|
| Substitution | Deuterated backbone | Deuterated cyclohexyl-piperidine |
| Application | Basic research, synthesis | Metabolic stability studies |
| Safety Profile | Low toxicity (non-reactive) | High toxicity (psychoactive) |
Comparison with Non-Deuterated Piperidine Derivatives
Piperidine Hydrochloride (CAS 110-89-4)
The non-deuterated parent compound shares core reactivity but lacks isotopic labeling advantages.
| Property | This compound | Piperidine HCl |
|---|---|---|
| Molecular Weight (g/mol) | ~96.2 | 85.15 |
| Boiling Point | Slightly higher (est.) | 106°C |
| NMR Utility | Eliminates ¹H signal overlap | Limited due to proton signals |
| Cost | Higher (deuteration cost) | Lower |
Applications : Piperidine HCl is widely used in peptide synthesis and catalysis, while its deuterated form is reserved for specialized research .
Q & A
Q. What are the critical considerations for synthesizing Piperidine-D10 HCl with high isotopic purity, and how can its deuteration efficiency be validated?
- Methodological Answer : Synthesis involves deuterium exchange reactions using precursors like D₂O or deuterated reagents under acid catalysis. Purification via fractional distillation or preparative HPLC removes non-deuterated impurities. Validation requires:
-
Quantitative ¹H NMR : Measure residual proton signals at δ 1.4–1.6 ppm (axial protons) to ensure <5% residual hydrogen .
-
High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion pattern matches the theoretical isotopic distribution for D10 (e.g., [M+H]⁺ with <1 ppm error) .
-
Elemental Analysis : Verify stoichiometric HCl content (±0.3% deviation from calculated values) .
Table 1 : Key Analytical Methods for this compound Characterization
Technique Parameters Measured Purpose Validation Criteria Quantitative ¹H NMR Residual H signals (δ 1.4–1.6) Assess deuteration efficiency <5% proton content at target sites HRMS Molecular ion pattern (M+H)⁺ Confirm D10 isotopic distribution Match theoretical m/z (±1 ppm) Elemental Analysis C, H, N, Cl content Verify HCl stoichiometry ±0.3% deviation from calculated
Q. How should researchers handle and store this compound to prevent isotopic exchange or degradation?
- Methodological Answer :
- Storage : Use airtight, amber glass vials under inert gas (argon/nitrogen) at –20°C to minimize deuterium-proton exchange with ambient moisture .
- Handling : Conduct experiments in humidity-controlled environments (<30% RH). Pre-dry solvents (e.g., molecular sieves for DMSO) to avoid H/D exchange during reactions .
- Stability Testing : Perform periodic NMR checks over 6–12 months to monitor isotopic integrity .
Advanced Research Questions
Q. How can kinetic isotope effects (KIEs) be systematically evaluated when using this compound in catalytic reaction studies?
- Methodological Answer :
- Experimental Design :
- Run parallel reactions with non-deuterated piperidine HCl under identical conditions (temperature, solvent, catalyst loading) .
- Use in situ monitoring (e.g., FTIR, GC-MS) to track reaction progress at multiple timepoints .
- Data Analysis :
- Calculate activation energies via Arrhenius plots (ln(rate) vs. 1/T) for both deuterated and non-deuterated systems.
- Apply the Eyring equation to quantify ΔΔG‡ (difference in activation free energy) and validate statistical significance using ANOVA with post-hoc tests (p < 0.05) .
Q. What strategies resolve discrepancies in quantitative NMR data when this compound is used as an internal standard?
- Methodological Answer :
- Error Source Identification :
- Check for isotopic impurities (e.g., residual H in D10 batches) via HRMS .
- Assess solvent effects (e.g., DMSO-d6 vs. CDCl₃) on relaxation times and integration accuracy .
- Cross-Validation :
- Compare NMR results with orthogonal techniques like LC-MS or gravimetric analysis.
- Use standard addition methods to calibrate concentration curves and correct for matrix effects .
Q. How can researchers optimize synthetic protocols to scale this compound production without compromising isotopic purity?
- Methodological Answer :
- Process Optimization :
- Employ flow chemistry for continuous deuteration, ensuring uniform mixing and temperature control .
- Implement inline FTIR or Raman spectroscopy to monitor reaction completion in real time .
- Quality Control :
- Perform batch-to-batch consistency checks using the analytical framework in Table 1 .
- Use design-of-experiment (DoE) models to identify critical parameters (e.g., reaction time, D₂O stoichiometry) affecting yield and purity .
Methodological Best Practices
- Reproducibility : Document synthesis and analysis protocols in detail, including instrument calibration data and solvent pretreatment steps .
- Data Interpretation : Address contradictions by triangulating results across multiple techniques (e.g., NMR, MS, elemental analysis) and applying rigorous statistical validation .
- Ethical Compliance : Ensure deuterated compound use aligns with institutional safety guidelines and isotopic waste disposal regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
